molecular formula C10H14BrNO4 B1528332 2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide CAS No. 897046-02-5

2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide

Cat. No. B1528332
CAS RN: 897046-02-5
M. Wt: 292.13 g/mol
InChI Key: KHJVLLQDJONMEX-UHFFFAOYSA-N
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Description

“2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide” is a chemical compound with the CAS Number: 897046-02-5 . It has a molecular weight of 292.13 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO4.BrH/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13;/h2-3,7,12-13H,4,11H2,1H3,(H,14,15);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 292.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Derivatives

  • The compound serves as a precursor in the synthesis of various derivatives, such as homoallylic alcohols and sulfonamines, through indium-mediated allylation reactions. These derivatives are further transformed into β-hydroxy ketones and esters, as well as substituted dihydropyrans and protected β-amino acids, showcasing its versatility in chemical synthesis (Dhanjee & Minehan, 2010).

Antimicrobial Applications

  • Derivatives of the compound, containing hydrazide, pyrrole, and chloroquinoxaline moieties, have shown significant antimicrobial activity against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

X-ray Crystallography

  • In X-ray structure determination, its derivatives have been used to analyze the stereochemistry of amino acids, which is crucial in understanding their biological activities. This application is particularly important in the field of pharmaceuticals (Nakamura et al., 1976).

Polymer Modification

  • Amine compounds derived from the chemical, such as 2-amino-3-(4-hydroxyphenyl) propanoic acid, have been used to modify poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels. This modification enhances the polymers' thermal stability and introduces antibacterial and antifungal properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Drug Metabolism Research

  • The compound plays a role in drug metabolism studies, where it's used to prepare mammalian metabolites of certain drugs for further analysis. This is essential for understanding the pharmacokinetics and pharmacodynamics of drugs (Zmijewski et al., 2006).

Safety and Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive safety information including handling, storage, and disposal procedures.

properties

IUPAC Name

2-amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4.BrH/c1-5-6(4-7(11)10(14)15)2-3-8(12)9(5)13;/h2-3,7,12-13H,4,11H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJVLLQDJONMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)O)CC(C(=O)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 2
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 3
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 4
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 5
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide
Reactant of Route 6
2-Amino-3-(3,4-dihydroxy-2-methylphenyl)propanoic acid hydrobromide

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